

An In-depth Technical Guide to DBCO-PEG13-NHS Ester: Properties and Protocols

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Compound of Interest

Compound Name: DBCO-PEG13-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and experimental protocols for **DBCO-PEG13-NHS ester**, a heterobifunctional crosslinker pivotal in bioconjugation and drug development.

Core Chemical Properties

DBCO-PEG13-NHS ester is a versatile molecule comprised of three key functional components: a Dibenzocyclooctyne (DBCO) group, a hydrophilic 13-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique structure enables a two-step, orthogonal conjugation strategy, making it an invaluable tool for creating complex biomolecular architectures.^[1] The DBCO group facilitates copper-free click chemistry, while the NHS ester allows for efficient coupling to primary amines.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **DBCO-PEG13-NHS ester**.

Property	Value	Source(s)
Molecular Formula	C ₅₂ H ₇₅ N ₃ O ₁₉	[2][3][4]
Molecular Weight	~1046.17 g/mol	[1][2][3][4][5]
CAS Number	2784618-59-1	[3][5][6][7]
Purity	Typically >90% or >95%	[1][2][3][5]
Solubility	Soluble in DMSO, DMF, DCM, and water	[3][8]
Storage Conditions	-20°C, dry and protected from light	[1][2][3]
Appearance	Off-white solid or viscous liquid	[8]

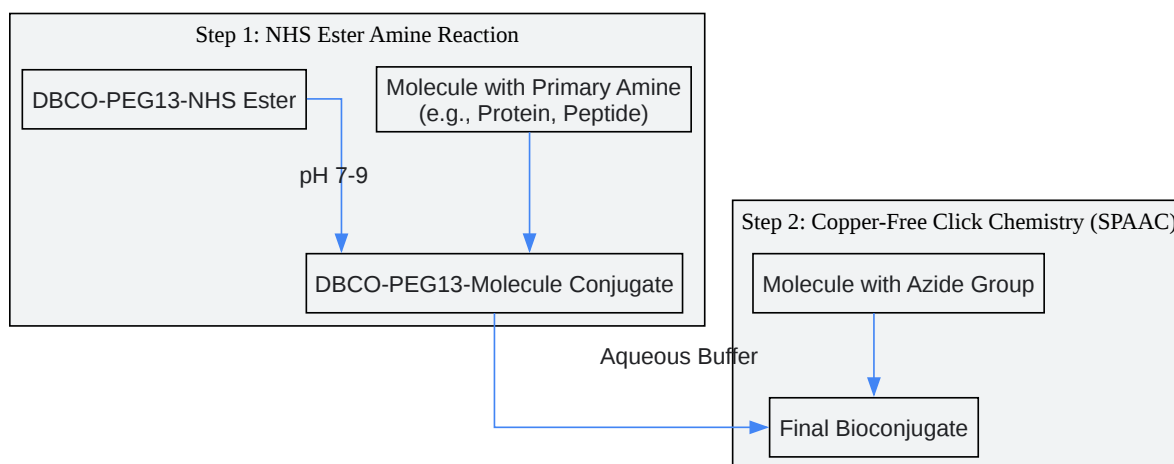
Functional Components and Their Roles

- **DBCO (Dibenzocyclooctyne) Group:** This is the reactive handle for copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry.[6] Its high reactivity with azide-functionalized molecules in aqueous environments without the need for a cytotoxic copper catalyst makes it ideal for biological applications.[9]
- **PEG13 Spacer:** The 13-unit polyethylene glycol chain is a long, flexible, and hydrophilic spacer.[3] This feature enhances the water solubility of the molecule and its conjugates, reduces steric hindrance between the conjugated molecules, and can minimize immunogenicity.[1][3][10]
- **NHS (N-hydroxysuccinimide) Ester:** This is a highly reactive group that specifically targets primary amines, such as the side chain of lysine residues in proteins or the N-terminus of polypeptides, to form stable amide bonds.[2][3] The reaction is most efficient at a neutral to slightly basic pH (pH 7-9).[11][12]

Reaction Mechanisms and Experimental Workflows

The heterobifunctional nature of **DBCO-PEG13-NHS ester** allows for sequential or orthogonal conjugation strategies.[1] First, the NHS ester is reacted with an amine-containing molecule.

Following purification, the newly introduced DBCO group can then be reacted with an azide-containing molecule.



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Figure 1: Two-step bioconjugation scheme for **DBCO-PEG13-NHS ester**.

Experimental Protocol 1: Conjugation to Amine-Containing Molecules via NHS Ester

This protocol details the procedure for labeling a protein with **DBCO-PEG13-NHS ester**.

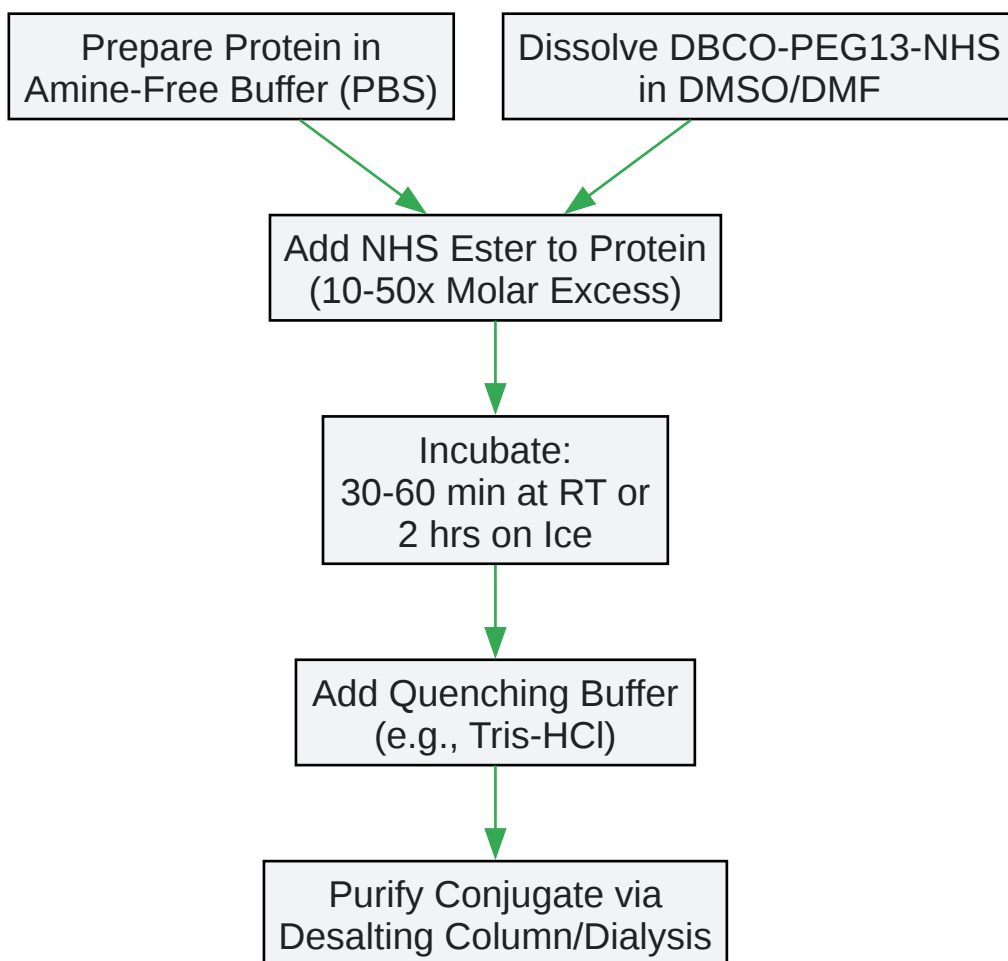
Materials:

- Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[\[12\]](#)
- **DBCO-PEG13-NHS ester**.
- Anhydrous DMSO or DMF.[\[11\]](#)

- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[\[13\]](#)
- Purification equipment (e.g., Zeba™ Spin Desalting Columns, 7K MWCO or dialysis cassettes).[\[9\]](#)[\[12\]](#)

Methodology:

- Preparation: Equilibrate the vial of **DBCO-PEG13-NHS ester** to room temperature before opening to prevent moisture condensation.[\[11\]](#)[\[12\]](#) Prepare the protein sample in an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete in the reaction.[\[11\]](#)[\[12\]](#)
- Reagent Dissolution: Immediately before use, dissolve the **DBCO-PEG13-NHS ester** in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[\[11\]](#)[\[13\]](#) Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.[\[11\]](#)[\[12\]](#)
- Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved **DBCO-PEG13-NHS ester** to the protein solution.[\[11\]](#)[\[13\]](#) The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[\[12\]](#)
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[\[9\]](#)[\[12\]](#)
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris.[\[11\]](#)[\[13\]](#) Incubate for an additional 5-15 minutes at room temperature or on ice.[\[11\]](#)[\[13\]](#)
- Purification: Remove excess, non-reacted **DBCO-PEG13-NHS ester** and quenching buffer salts using a desalting column or through dialysis.[\[9\]](#)[\[12\]](#)



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Figure 2: Workflow for NHS ester-mediated protein labeling.

Experimental Protocol 2: Copper-Free Click Chemistry (SPAAC)

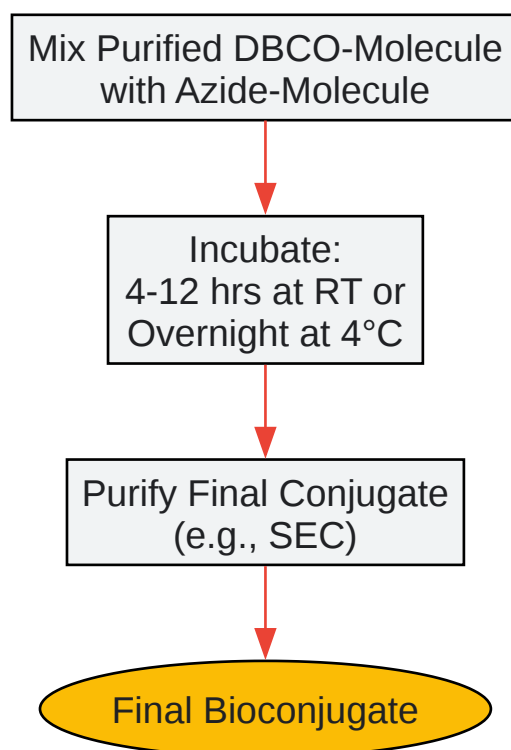
This protocol describes the reaction between the DBCO-labeled molecule from Protocol 1 and an azide-functionalized molecule.

Materials:

- Purified DBCO-labeled molecule.
- Azide-containing molecule.
- Reaction buffer (e.g., PBS).

Methodology:

- **Reactant Preparation:** Prepare the azide-containing sample in a compatible reaction buffer. [\[11\]](#)
- **Click Reaction:** Mix the DBCO-labeled molecule with the azide-modified molecule. A 2- to 4-fold molar excess of the azide-oligo is often used when conjugating to antibodies. [\[9\]](#) For protein-protein conjugations, a 1.5- to 3-fold excess of the more abundant component is recommended. [\[13\]](#)
- **Incubation:** Incubate the reaction mixture. Typical reaction times are between 4 and 12 hours at room temperature or overnight (10-12 hours) at 4°C. [\[9\]](#)[\[11\]](#) Reactions are generally more efficient at higher concentrations and temperatures (4-37°C). [\[13\]](#)
- **Purification:** The final conjugate can be purified as needed based on the specific application, for example, using size exclusion chromatography to remove unreacted components.



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Figure 3: Workflow for copper-free click chemistry conjugation.

Applications in Research and Drug Development

The robust and versatile nature of **DBCO-PEG13-NHS ester** makes it suitable for a wide range of applications, including:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.
- PROTACs: It serves as a PEG-based linker for the synthesis of PROteolysis-TArgeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[6][7][14]
- Biomarker Detection and Imaging: Labeling proteins, antibodies, or other biomolecules for use in diagnostic assays and cellular imaging.[10]
- Surface Functionalization: Modifying amine-bearing surfaces with clickable DBCO handles for the development of biosensors and other materials.[1]

By providing a reliable method for orthogonally conjugating complex biomolecules, **DBCO-PEG13-NHS ester** continues to be a critical tool for advancing drug delivery systems, diagnostics, and fundamental biological research.

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